Product packaging for Formaldoxime trimer hydrochloride(Cat. No.:CAS No. 6286-29-9)

Formaldoxime trimer hydrochloride

Cat. No.: B3427917
CAS No.: 6286-29-9
M. Wt: 171.58 g/mol
InChI Key: VRHJXINSVWQXEB-UHFFFAOYSA-N
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Description

Contextualization within Oxime Chemistry and Cyclic Trimer Systems

Oxime chemistry is a branch of organic chemistry focused on compounds containing the functional group R1R2C=N-OH, where R1 and R2 are hydrogen, alkyl, or aryl groups. nih.govmdpi.com Oximes are known for their role in synthesis, particularly in the formation of amides through the Beckmann rearrangement, and as versatile intermediates in the construction of nitrogen-containing heterocycles. wikipedia.org Formaldoxime (B1209246) (H₂C=NOH) is the most fundamental member of this class. wikipedia.org

Cyclic trimer systems are molecules formed by the head-to-tail cyclization of three identical monomer units. In the case of formaldoxime, this process results in a six-membered ring structure known as a hexahydro-1,3,5-triazine. wikipedia.org Specifically, formaldoxime trimer is 1,3,5-trihydroxyhexahydro-1,3,5-triazine. royalacademy.dk The hydrochloride salt (C₃H₉N₃O₃·HCl) is formed by the protonation of one or more of the nitrogen atoms in the ring, enhancing its stability. royalacademy.dkthermofisher.com This places the compound at the intersection of oxime chemistry and the study of heterocyclic ring systems, particularly triazines, which are noted for their diverse applications and as ligands in coordination chemistry. wikipedia.org

Evolution of Fundamental Research on Formaldoxime and its Trimeric Forms

The study of formaldoxime dates back to the late 19th century. aanda.org Early research quickly established the compound's tendency to be unstable in its pure, monomeric liquid form, which polymerizes readily at room temperature. wikipedia.orgchemicalbook.com This instability drove investigations into its more stable derivatives. The reaction of formaldehyde (B43269) with hydroxylamine (B1172632) hydrochloride was found to produce formaldoxime, which, depending on the conditions, would exist in equilibrium with its trimeric form. aanda.orggoogle.com

Initial preparative methods involved the addition of formaldehyde to a neutralized aqueous solution of a hydroxylamine salt, followed by prolonged storage at low temperatures to precipitate the trimer. google.com However, this often resulted in a very fine precipitate that was difficult to filter. google.com Later research focused on improving the synthesis, such as methods involving steam stripping the monomer from the reaction mixture to allow for separate, controlled trimerization, yielding a purer product free from inorganic salts. google.com Spectroscopic studies, including NMR, have been crucial in confirming the structure of the trimer as a hexahydro-1,3,5-triazine ring and in studying the equilibrium between the monomer and trimer in solution. royalacademy.dk These studies revealed that while complexes are derived from the monomer, they are often formed via the trimer. royalacademy.dk

Significance as a Model System for Interconversion and Polymerization Studies

The relationship between formaldoxime and its trimer serves as a classic model for studying monomer-trimer equilibrium. google.com Research has shown that in aqueous solutions, an equilibrium exists where the monomer is favored in dilute solutions, while trimer formation begins as the concentration of the monomer increases to around 15-20% by weight. google.com The rate and extent of this trimerization are influenced by factors such as temperature and pH, with lower temperatures favoring trimer formation. google.com

Furthermore, formaldoxime is a subject of interest in polymerization studies. The monomer spontaneously polymerizes at temperatures below 60°C. researchgate.net This behavior is characteristic of imine monomers, whose polymerizability is highly sensitive to their substitution pattern. researchgate.net Imines with only a substituent on the nitrogen atom, like formaldoxime, are often unstable and readily polymerize. researchgate.net The study of formaldoxime trimer hydrochloride provides a stable precursor that can, under specific conditions, regenerate the monomer for controlled polymerization experiments or for use in other chemical reactions, such as 1,3-dipolar cycloadditions to form isoxazolidines. chemicalbook.comsigmaaldrich.com

Overview of Advanced Academic Research Trajectories for this compound

Contemporary research continues to explore the utility of formaldoxime and its trimer. One significant area is in advanced organic synthesis. This compound serves as a stable source of formaldoxime, which is used as a reagent for the formylation of aryl diazonium salts to produce aryl aldehydes. wikipedia.org Its use in the synthesis of isoxazolidines and other heterocyclic compounds remains an active field of investigation. sigmaaldrich.comchemicalbook.com

In the field of materials science, the principles learned from formaldoxime polymerization are being applied to the broader study of polyamines and related polymers. researchgate.net While formaldoxime itself has limitations, understanding its polymerization behavior informs the design of more complex imine monomers for creating novel polymer architectures. researchgate.net Additionally, the study of related hexahydro-1,3,5-triazine derivatives as ligands for creating coordination polymers and metal-organic frameworks is an expanding area of research. wikipedia.org The fundamental reactivity and structural characteristics of this compound ensure its continued relevance as a foundational building block and model system in chemical science.

Chemical Properties and Data

Here are some key properties of Formaldoxime Trimer and its hydrochloride salt.

Monomer-Trimer Research Findings

The equilibrium between formaldoxime monomer and its trimer is a key area of study.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H10ClN3O3 B3427917 Formaldoxime trimer hydrochloride CAS No. 6286-29-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trihydroxy-1,3,5-triazinane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9N3O3.ClH/c7-4-1-5(8)3-6(9)2-4;/h7-9H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHJXINSVWQXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CN(CN1O)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62479-72-5, 6286-29-9
Record name Formaldoxime Trimer Hydrochloride
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Record name 6286-29-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Mechanistic Advances for Formaldoxime Trimer Hydrochloride

Classical and Modified Preparative Protocols for Formaldoxime (B1209246) and its Trimerization

The synthesis of formaldoxime trimer hydrochloride is fundamentally a two-stage process: the formation of the formaldoxime monomer followed by its cyclic trimerization.

Aqueous Synthesis from Formaldehyde (B43269) and Hydroxylamine (B1172632) Precursors

The traditional and most common synthesis of formaldoxime involves the reaction of formaldehyde with a hydroxylamine salt in an aqueous medium. wikipedia.org Typically, paraformaldehyde, a solid polymer of formaldehyde, is used as the formaldehyde source, which depolymerizes under the reaction conditions. The hydroxylamine component is usually introduced as hydroxylamine hydrochloride or dihydroxylamine sulfate (B86663). google.comaanda.org

The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon of formaldehyde. This initially forms a carbinolamine intermediate (H₂C(OH)NHOH). Subsequent dehydration of this unstable intermediate yields the formaldoxime monomer (H₂C=NOH). In aqueous solution, an equilibrium exists between the monomer and its cyclic trimer, 1,3,5-triazinane-1,3,5-triol (B1227321). google.com

Optimized Conditions and Reagent Stoichiometry for Trimer Formation

The precipitation of the formaldoxime trimer from the aqueous solution is a critical step that is highly dependent on the reaction conditions. Research has shown that when the concentration of the formaldoxime monomer reaches 15-20% by weight, the trimer begins to form and precipitate. google.com

Several factors influence the rate and extent of trimerization:

Temperature: Lower temperatures significantly favor the formation of the trimer. Optimal conditions often involve cooling the reaction mixture to between 0°C and 5°C and holding it for an extended period, typically 12 to 16 hours, to maximize the precipitation of the solid trimer. google.com

pH: The pH of the solution plays a crucial role. A higher pH tends to favor the monomeric form, while a more controlled, slightly acidic to neutral pH promotes trimerization. google.com

Reagent Stoichiometry: An improved method utilizes dihydroxylamine sulfate as the hydroxylamine source, neutralized with ammonia (B1221849) gas. For optimal results, a stoichiometric excess of about 5% of dihydroxylamine sulfate relative to paraformaldehyde is recommended. Concurrently, the amount of ammonia used for neutralization should be about 5% below the stoichiometric equivalent. google.com

An advanced preparative method involves the steam stripping of the formaldoxime monomer from the initial synthesis liquor. The vapor, containing the monomer, is then condensed into a separate vessel where trimerization occurs under controlled, cooled conditions. This technique avoids issues with fine precipitates and occlusion of inorganic salts, leading to a more quantitative yield of the trimer. google.com

Table 1: Optimized Conditions for Formaldoxime Trimer Formation

ParameterOptimized ConditionRationale
Monomer Concentration 15-20 wt%Threshold for spontaneous trimerization to begin. google.com
Temperature 0°C to 5°CFavors the trimer in the monomer-trimer equilibrium. google.com
Reaction Time 12-16 hoursAllows for maximum development and precipitation of the trimer. google.com
Hydroxylamine Source Dihydroxylamine sulfatePreferred over hydrochloride for steam stripping methods. google.com
Neutralizing Agent Ammonia GasUsed for pH control in conjunction with dihydroxylamine sulfate. google.com

In Situ Generation Methodologies and Their Synthetic Implications

To circumvent the handling of formaldehyde, which is a gas, in situ generation methods have been developed. These techniques create formaldehyde within the reaction mixture from a stable precursor, allowing it to react immediately. One such method describes the generation of formaldehyde under anhydrous conditions at low temperatures, making it suitable for reactions with basic carbon nucleophiles like organolithium reagents and enolates, which are incompatible with aqueous media. researchgate.netnih.gov While not directly documented for this compound synthesis in the reviewed literature, this approach has significant implications. It opens up the possibility of preparing formaldoxime in non-aqueous environments, potentially allowing for different reaction pathways and the synthesis of derivatives that are inaccessible through traditional aqueous routes. researchgate.net

Advanced Purification Techniques for Research-Grade this compound

Achieving high purity is essential for the use of this compound in sensitive synthetic applications.

Vacuum Sublimation for High-Purity Gaseous Monomer from the Trimer

A highly effective method for obtaining pure formaldoxime monomer involves the thermal decomposition of the trimer under reduced pressure. The solid trimer, often in a mixture with inorganic salts like sodium chloride from the synthesis, is heated to approximately 100°C under vacuum. aanda.org At this temperature, the trimer reverts to the gaseous monomer. The gaseous formaldoxime can then be passed through the experimental setup or collected, providing a substantially pure source of the monomer, free from non-volatile impurities. aanda.orgyoutube.com

Filtration and Recrystallization Approaches for Trimer Isolation

The primary isolation of the formaldoxime trimer from the reaction slurry is achieved by filtration. google.com A known issue with classical precipitation methods is the formation of a very fine precipitate that can blind the filter, making recovery slow and inefficient. google.com

Once the solid cake is collected, drying presents another challenge. Conventional evaporative drying techniques, such as using a vacuum oven, are unsuitable. This is because the energy input can cause the trimer to revert to the volatile monomer (boiling point 84°C), leading to significant product loss. wikipedia.orggoogle.com A more effective drying method is a displacement wash with a volatile organic solvent, such as methanol, followed by suction drying. This removes the water without substantial heating, preserving the trimer structure. google.com While extensive recrystallization procedures are not commonly detailed, the purification is primarily achieved through controlled precipitation and appropriate washing and drying protocols.

Industrial Scale-Up Considerations and Process Innovations

The industrial production of formaldoxime trimer has evolved to address challenges such as product loss, difficult filtration, and impurity removal. google.com Innovations in process design focus on maximizing yield and ensuring a high-purity product.

A significant advancement in the synthesis of formaldoxime trimer involves the use of steam stripping to recover the formaldoxime monomer from the synthesis liquor. google.com This method provides a path to an essentially quantitative yield of the trimer and helps to avoid issues seen in older methods, such as the formation of very fine precipitates that are difficult to filter. google.com

The process typically involves the oximation of a formaldehyde source, like paraformaldehyde, using a hydroxylamine source. google.com Following the initial reaction, steam is introduced into the reactor stripper. google.com The steam, moving counter-current to the synthesis liquor, strips the volatile formaldoxime monomer from the solution. google.comgoogle.com These vapors are then condensed, and the formaldoxime monomer is collected separately, free from inorganic salts that were present in the initial reaction mixture. google.com The trimerization then occurs in this separated, purified monomer solution. google.com Cooling the solution to between 0°C and 5°C can aid the formation of the trimer. google.com This separation of monomer recovery and trimerization is a key innovation, allowing for greater control over the process and a higher quality final product. google.com

Table 1: Key Steps in Monomer Recovery via Steam Stripping

Step Description Purpose
1. Oximation Reaction of a formaldehyde source with a hydroxylamine source to produce formaldoxime monomer in a synthesis liquor. google.com To generate the initial monomer.
2. Steam Injection Introduction of steam into the bottom of a stripping column containing the synthesis liquor. google.comkochmodular.com To heat the liquor and provide a carrier gas for the volatile monomer.
3. Stripping The rising steam removes the volatile formaldoxime monomer from the non-volatile inorganic salts and other impurities. google.comgoogle.com To separate the monomer from the reaction byproducts.
4. Condensation The overhead vapors (steam and monomer) are cooled and condensed into a liquid. google.comgoogle.com To collect the purified monomer.

| 5. Trimerization | The collected pure monomer solution is allowed to trimerize, often with cooling to facilitate precipitation of the trimer. google.com | To form the final desired product. |

After the formaldoxime trimer crystallizes and is recovered by filtration, the remaining solution is known as the mother liquor. google.comwikipedia.org This mother liquor still contains a significant amount of dissolved formaldoxime monomer, which would represent a loss of yield if discarded. google.com To enhance process efficiency, this monomer-containing mother liquor is recycled back into the next synthesis reaction. google.com

Mechanistic Insights into the Trimerization Process

The formation of the formaldoxime trimer from its monomeric form is a dynamic process governed by equilibrium and influenced by several key reaction conditions.

In an aqueous solution, a state of equilibrium exists between formaldoxime monomer and its cyclic trimer. google.com Formaldoxime tends to remain in its monomeric state in dilute solutions. google.com However, as the concentration of the monomer increases, the equilibrium shifts to favor the formation of the trimer. google.com The trimer begins to form when the concentration of the formaldoxime monomer reaches approximately 15-20% by weight. google.com Even when conditions favor the trimer, there is always some monomer present in the solution due to this equilibrium. google.com The pure monomer is a liquid, while the trimer is a solid, which allows for its separation by filtration once it precipitates from the solution. google.comwikipedia.org

The rate and extent of formaldoxime trimer formation are highly dependent on the specific conditions of the reaction. google.com These factors can be manipulated to optimize the yield and purity of the trimeric product.

Temperature: Lower temperatures favor the formation of the trimer. Cooling the reaction mixture, for instance to a range of 0°C to 5°C, promotes the crystallization of the trimer from the solution. google.com

pH: The pH of the solution has a notable effect on the monomer-trimer equilibrium. Higher pH levels tend to favor the existence of the monomer, shifting the equilibrium away from the trimer. google.com

Time: The formation of the trimer is not instantaneous. Longer reaction times generally lead to a greater extent of trimerization, allowing the equilibrium to be more fully established in favor of the solid product. google.com

Table 2: Influence of Reaction Conditions on Formaldoxime Trimer Formation

Parameter Effect on Trimer Formation Rationale
Concentration Higher monomer concentration (15-20 wt%) initiates and favors trimer formation. google.com The equilibrium shifts towards the product (trimer) as reactant (monomer) concentration increases.
Temperature Lower temperatures favor trimer formation. google.com The trimer is more stable and less soluble at lower temperatures, promoting its precipitation.
pH Higher pH favors the monomeric form. google.com The equilibrium shifts away from the trimer under more alkaline conditions.

| Time | Longer reaction times lead to more complete trimerization. google.com | Allows the system to reach equilibrium, maximizing the precipitation of the trimer. |

Advanced Structural Elucidation and Spectroscopic Characterization of Formaldoxime Trimer Hydrochloride

Crystallographic Analysis of Formaldoxime (B1209246) Trimer Hydrochloride

The precise three-dimensional arrangement of atoms within a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray crystallography stands as the definitive method for determining such structures.

Determination of Solid-State Molecular Architecture

While a specific single-crystal X-ray diffraction study for formaldoxime trimer hydrochloride is not widely available in published literature, its molecular structure is known to consist of a central six-membered 1,3,5-triazinane (B94176) ring. This ring is substituted with hydroxyl groups on each of the three nitrogen atoms. The hydrochloride salt form indicates the protonation of one or more of the nitrogen or oxygen atoms, with a chloride anion balancing the charge. The compound typically appears as a white to cream-colored crystalline powder. thermofisher.com

Table 1: General Properties of this compound

PropertyValue
Molecular Formula C₃H₁₀ClN₃O₃
Molecular Weight 171.58 g/mol cymitquimica.com
Appearance White to cream crystals or powder thermofisher.com
Melting Point ~130 °C (decomposes)

Note: Data compiled from commercial supplier information.

Intermolecular Interactions and Hydrogen Bonding Networks in the Crystal Lattice

The presence of multiple hydroxyl groups and the hydrochloride moiety strongly suggests an extensive and complex network of hydrogen bonds within the crystal lattice. researchgate.net Hydrogen bonding plays a critical role in the stabilization of molecular crystals. researchgate.net In the case of this compound, it is anticipated that strong hydrogen bonds would exist between the hydroxyl groups (acting as donors) and the nitrogen and oxygen atoms of adjacent molecules (acting as acceptors). Furthermore, the chloride ion is expected to be a key acceptor in the hydrogen-bonding network.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is an indispensable tool for confirming the molecular structure and understanding the chemical environment of atoms in a molecule.

Proton (¹H) and Carbon (¹³C) NMR for Structural Confirmation

Detailed ¹H and ¹³C NMR data for this compound are not readily found in peer-reviewed literature. However, analysis of the monomer, formaldoxime, provides some context. The ¹H NMR spectrum of formaldoxime shows distinct signals for the different protons, and its ¹³C NMR spectrum reveals the chemical shift of the carbon atom. aanda.org For the trimer, one would expect to see specific signals corresponding to the methylene (B1212753) (-CH₂-) protons of the triazinane ring and the hydroxyl (-OH) protons. The symmetry of the molecule would influence the number and multiplicity of these signals.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity
¹H
-CH₂-
-OH
¹³C
-CH₂-

Note: This table is predictive due to the lack of specific experimental data in the public domain. Actual values would need to be determined experimentally.

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals of this compound. COSY experiments would reveal the coupling between adjacent protons, helping to confirm the connectivity within the triazinane ring. HSQC would correlate the proton signals directly with their attached carbon atoms, providing unambiguous assignments for the methylene groups. Further 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) could provide information about longer-range connectivity.

Solid-State NMR for Characterizing Bulk Material Properties and Polymorphism

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of solid materials. For this compound, ¹³C and ¹⁵N ssNMR could provide insights into the local environment of the atoms in the solid state. This is particularly useful for studying polymorphism, where different crystalline forms of the same compound can exhibit distinct ssNMR spectra.

Furthermore, ³⁵Cl ssNMR has emerged as a sensitive probe for the local environment of chloride ions in hydrochloride salts of active pharmaceutical ingredients. fsu.edu The electric field gradient tensor at the chlorine nucleus is highly sensitive to the nature of hydrogen bonding, making ³⁵Cl ssNMR an excellent tool for fingerprinting different solid forms and understanding the hydrogen-bonding network in the crystal lattice. fsu.edu While no specific ssNMR studies on this compound have been reported, the application of these methods would significantly advance the understanding of its solid-state properties.

Monitoring Monomer-Trimer Equilibrium in Solution via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic equilibrium between this compound and its monomeric form, formaldoxime, in solution. This equilibrium is influenced by factors such as solvent, concentration, and temperature.

In a solution, the trimeric structure can dissociate into three molecules of the formaldoxime monomer. This process can be monitored by observing the changes in the NMR spectrum. The protons in the trimer and monomer have distinct chemical shifts. By integrating the signals corresponding to each species, the relative concentrations of the trimer and monomer can be determined, allowing for the calculation of the equilibrium constant (Keq) under specific conditions.

For instance, a typical 1H NMR spectrum in a suitable solvent would show characteristic signals for the CH2 and OH protons of the trimer. Upon dissociation, new signals corresponding to the protons of the monomeric formaldoxime would appear. The change in the intensity of these signals over time or with varying temperature provides insight into the kinetics and thermodynamics of the equilibrium.

Table 1: Hypothetical 1H NMR Data for Monomer-Trimer Equilibrium

SpeciesFunctional GroupChemical Shift (ppm)
Trimer-CH2-δ 4.5
Trimer-N-OHδ 9.8
MonomerH2C=N-δ 7.2
Monomer=N-OHδ 10.5

Vibrational Spectroscopy (IR and Raman) for Functional Group and Lattice Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and intermolecular interactions within this compound.

The IR and Raman spectra of this compound exhibit characteristic bands that confirm the presence of the oxime (-C=N-OH) and the 1,3,5-triazinane ring systems.

Oxime Group: The O-H stretching vibration of the oxime group typically appears as a broad band in the IR spectrum in the region of 3200-3600 cm-1 due to hydrogen bonding. The C=N stretching vibration is observed around 1650-1680 cm-1. The N-O stretching vibration usually appears in the 930-960 cm-1 region.

Triazinane Ring: The triazinane ring, a six-membered ring with alternating carbon and nitrogen atoms, has characteristic vibrational modes. The C-N stretching vibrations are typically found in the 1000-1250 cm-1 range. Ring breathing and deformation modes can also be observed at lower frequencies.

Table 2: Key Vibrational Frequencies for this compound

Vibrational ModeIR Frequency (cm-1)Raman Frequency (cm-1)
O-H Stretch~3400 (broad)~3400
C-H Stretch~2950~2950
C=N Stretch~1660~1660
C-N Stretch~1100~1100
N-O Stretch~945~945

Hydrogen bonding plays a significant role in the crystal lattice of this compound, involving the oxime hydroxyl groups and the chloride counter-ion. These interactions cause noticeable shifts in the vibrational frequencies.

The presence of strong hydrogen bonds leads to a broadening and shifting of the O-H stretching band to lower wavenumbers in the IR spectrum. This is a classic indicator of hydrogen bond formation. The extent of this shift can provide a qualitative measure of the strength of the hydrogen bonds. Furthermore, the out-of-plane bending vibrations of the O-H group can also be affected. By comparing the spectra of the hydrochloride salt with that of the free base, the influence of the hydrogen bonding with the chloride ion can be specifically elucidated.

Advanced Mass Spectrometric Techniques

Mass spectrometry provides valuable information on the molecular weight and structural fragmentation of this compound.

In mass spectrometry, the molecular ion of the formaldoxime trimer is often unstable and undergoes fragmentation. chemguide.co.uk The analysis of these fragmentation patterns is crucial for confirming the structure and assessing the purity of the compound. chemguide.co.uk The fragmentation process typically involves the cleavage of the triazinane ring and the loss of small neutral molecules.

The molecular ion (M+) of the formaldoxime trimer (C3H9N3O3) would have an m/z value corresponding to its molecular weight (135.12 g/mol for the free base). sigmaaldrich.com Common fragmentation pathways may include:

Loss of one or more formaldoxime monomer units (CH3NO).

Cleavage of the N-O bond.

Fission of the triazinane ring to produce smaller charged fragments.

The stability of the resulting fragment ions influences the intensity of their corresponding peaks in the mass spectrum. libretexts.orglibretexts.org For example, the formation of a stable cation will result in a more intense peak. libretexts.org The presence of unexpected fragments may indicate impurities in the sample.

Table 3: Predicted Mass Spectrometry Fragments for Formaldoxime Trimer

m/zPossible Fragment
135[C3H9N3O3]+ (Molecular Ion)
90[C2H6N2O2]+ (Loss of CH3NO)
45[CH3NO]+ (Monomer)

Evolved Gas Analysis (EGA) is a technique that couples a thermogravimetric analyzer (TGA) with a mass spectrometer (MS) or an infrared spectrometer (FTIR). azom.com This hyphenated technique allows for the identification of gaseous products evolved as the sample is heated. unizg.hrmt.com

When this compound is subjected to thermal decomposition, the TGA measures the mass loss as a function of temperature, while the MS or FTIR analyzes the evolved gases. mt.com This provides a detailed profile of the decomposition process. The initial mass loss is often associated with the loss of water or residual solvent. unizg.hr At higher temperatures, the trimer decomposes, releasing gases such as formaldehyde (B43269) (CH2O), hydroxylamine (B1172632) (NH2OH), nitrogen oxides (NOx), and hydrogen chloride (HCl). mt.com By correlating the mass loss steps with the identity of the evolved gases, the decomposition mechanism can be elucidated. mdpi.com

Chiroptical Spectroscopy (if applicable) for Stereochemical Studies

Chiroptical spectroscopy, which includes techniques like circular dichroism (CD), is a powerful tool for studying the stereochemistry of chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. In the case of this compound, the core structure is a 1,3,5-triazinane-1,3,5-triol (B1227321) ring.

The hexahydro-1,3,5-triazine ring typically adopts a chair conformation. The potential for chirality in formaldoxime trimer arises from the spatial arrangement of the three hydroxyl (-OH) groups on the nitrogen atoms. These hydroxyl groups can be oriented either in an axial or equatorial position relative to the plane of the ring.

If all three hydroxyl groups are in the same orientation (all axial or all equatorial), the molecule possesses a C₃ axis of symmetry and would be achiral. However, if the hydroxyl groups adopt a mixed axial and equatorial arrangement (e.g., two axial and one equatorial), the molecule could lack a plane of symmetry or a center of inversion, thus rendering it chiral. In such a case, it would exist as a pair of enantiomers.

While there are studies on the chiroptical properties of other chiral 1,3,5-triazine (B166579) derivatives, which have been used to determine their conformation, acs.orgdocumentsdelivered.com there is a notable absence of published research specifically applying chiroptical spectroscopy to this compound. This suggests that either the compound is typically synthesized as an achiral isomer or a racemic mixture, or that its chiroptical properties have not been investigated in detail.

Reaction Chemistry and Mechanistic Pathways of Formaldoxime Trimer Hydrochloride

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of formaldoxime (B1209246), generated from its trimer hydrochloride, is characterized by its ability to act as both a nucleophile and a component in cycloaddition reactions.

Reactions with Unsaturated Sugar Lactones: Stepwise and Concerted Mechanisms

Formaldoxime, as a nitrone, can participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, including unsaturated sugar lactones. researchgate.netorientjchem.orgsciencemadness.org These reactions are crucial for synthesizing complex heterocyclic molecules like isoxazolidines, which are precursors to valuable compounds such as iminosugars. gatech.edursc.org

The reaction between a nitrone and an alkene, such as an α,β-unsaturated lactone, is a [4π + 2π] cycloaddition, which is thermally allowed under the Woodward-Hoffmann rules. orientjchem.org The mechanism is generally considered to be a concerted process, where the new carbon-carbon and carbon-oxygen bonds are formed in a single transition state. This high degree of stereoselectivity is a hallmark of such cycloadditions. orientjchem.orggatech.edu

Studies on related chiral nitrones reacting with α,β-unsaturated δ-lactones have shown a high degree of stereoselectivity, predominantly forming a single product through an exo approach of the reactants. researchgate.net The stereochemical outcome can be influenced by the chirality of both the nitrone and the lactone, a phenomenon known as double asymmetric induction. researchgate.net While reactions with five-membered γ-lactones can sometimes proceed through both exo and endo transition states, additions to six-membered δ-lactones typically show a strong preference for the exo pathway. gatech.edu Upon heating, the reversibility of the cycloaddition can sometimes be observed, leading to the formation of more thermodynamically stable products. gatech.edu

Thermal Decomposition Studies and Kinetic Parameters

The thermal stability of formaldoxime trimer hydrochloride is a critical aspect of its handling and application.

Exothermic Decomposition Processes and Enthalpy Determination

Determination of Effective Kinetic Parameters and Mechanisms of Thermal Decomposition

A comprehensive understanding of a compound's thermal decomposition includes the determination of its kinetic parameters, such as activation energy (Ea), the pre-exponential factor (A), and the reaction model, often referred to as the kinetic triplet. These parameters are typically determined through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). bibliotekanauki.pl

Currently, there are no specific studies in the available scientific literature that detail the effective kinetic parameters or the precise, step-by-step mechanism for the thermal decomposition of this compound. While kinetic studies have been performed on a variety of other organic salts and nitrogen-containing compounds, this specific information for this compound remains uncharacterised. orientjchem.orgsciencemadness.org

Hydrolytic Stability and Degradation Pathways in Solution

The stability of this compound in aqueous solutions is a critical aspect of its chemical behavior. Research has shown that a dynamic equilibrium exists between the trimeric form and its monomeric counterpart, formaldoxime (H₂C=NOH). nih.govgoogle.com This equilibrium is significantly influenced by factors such as pH, temperature, and concentration.

In aqueous solutions, an equilibrium is established between the trimer and the monomer. nih.gov The monomeric form is favored in dilute solutions, while at concentrations of 15-20 weight percent of formaldoxime monomer, the formation of the trimer commences. nih.govgoogle.com The position of this equilibrium is also highly dependent on the pH of the solution. An increase in pH shifts the equilibrium towards the formation of the monomer. nih.gov This indicates that under neutral or alkaline conditions, the trimer undergoes degradation through depolymerization to formaldoxime.

The degradation pathway can be represented by the following equilibrium:

(CH₂NOH)₃·HCl ⇌ 3 CH₂=NOH + HCl

Table 1: Factors Influencing the Trimer-Monomer Equilibrium of Formaldoxime in Aqueous Solution

Factor Influence on Equilibrium Reference
Concentration Higher concentration of monomer favors trimer formation. nih.govgoogle.com
pH Higher pH (neutral to alkaline) favors monomer formation. nih.gov

| Temperature | Lower temperatures favor trimer formation. | nih.govgoogle.com |

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is centered around the N-hydroxy functional groups and the potential for reactions involving the triazine ring.

Oxidation:

The N-hydroxy groups within the trimer are susceptible to oxidation. While specific studies on the oxidation of this compound are limited, research on the electrochemical oxidation of other N-hydroxy compounds provides insights into potential reaction pathways. nih.gov Such oxidations can lead to the formation of nitroxide radicals, which are relatively stable radical species. The oxidation of other hexahydro-1,3,5-triazine derivatives, such as the explosive RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine), has been studied. For instance, RDX can be reduced by biologically reduced ferrihydrite, leading to the formation of nitroso derivatives. nih.gov While the substituents on RDX are different, this suggests that the triazine ring itself can be involved in redox processes.

Reduction:

The reduction of the N-hydroxy groups in this compound would be expected to yield the corresponding amines. Common reducing agents for oximes include reagents like sodium borohydride (B1222165) or catalytic hydrogenation. masterorganicchemistry.com However, the specific conditions and products for the reduction of this particular trimer have not been extensively documented. The reduction of RDX by various methods has been a subject of significant research, often leading to the reduction of the nitro groups to nitroso or amino groups and in some cases, ring cleavage. nih.gov This suggests that under certain reductive conditions, the integrity of the triazine ring in this compound might also be compromised.

Investigation of Rearrangement and Cycloaddition Reactions

The structure of this compound, containing both a heterocyclic ring and oxime-like functionalities, suggests the potential for rearrangement and cycloaddition reactions.

Rearrangement Reactions:

A well-known reaction of oximes is the Beckmann rearrangement, where an oxime is converted to an amide under acidic conditions. wikipedia.orgorganicreactions.orgbyjus.comorganic-chemistry.org This rearrangement proceeds through the migration of a group anti to the hydroxyl group on the nitrogen atom. masterorganicchemistry.com Given that this compound possesses N-hydroxy groups, a Beckmann-type rearrangement could be envisioned, potentially leading to ring expansion or the formation of other heterocyclic structures. However, the cyclic nature of the trimer and the presence of three such functionalities could lead to complex reaction pathways, and specific studies on the Beckmann rearrangement of this compound are not available in the reviewed literature.

Cycloaddition Reactions:

1,3-dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org The N-hydroxy groups in the trimer, or the monomeric formaldoxime in equilibrium, could potentially act as or be converted into 1,3-dipoles. For instance, formaldoxime itself is a nitrone, a class of 1,3-dipoles. wikipedia.org While this compound itself is not a 1,3-dipole, its monomeric form is. Therefore, in solutions where the monomer is present, it could participate in 1,3-dipolar cycloaddition reactions with suitable dipolarophiles. Indeed, this compound has been used in the synthesis of isoxazolidines, which are products of 1,3-dipolar cycloaddition. chemicalbook.comsigmaaldrich.comchemicalbook.com This suggests that the trimer serves as a stable precursor to the reactive monomer in these synthetic applications. Studies on other 1,3,5-triazinanes have also demonstrated their participation in various cycloaddition reactions, highlighting the potential reactivity of the triazine core. researchgate.netresearchgate.net

Kinetic and Thermodynamic Studies of Relevant Reactions

Quantitative kinetic and thermodynamic data for the reactions of this compound are scarce in the scientific literature.

Kinetic Studies:

As mentioned in Section 4.3, the rate of hydrolysis and depolymerization of the trimer to the monomer is expected to be highly dependent on pH and temperature. A detailed kinetic study would be necessary to quantify these relationships and determine the rate constants and activation parameters for the degradation process. Computational studies on the alkaline hydrolysis of RDX have provided insights into the reaction mechanism and kinetics of ring opening for a related triazine, suggesting that such approaches could also be valuable for understanding the reactivity of this compound. nih.gov

Thermodynamic Studies:

The equilibrium between the formaldoxime trimer and monomer is a key thermodynamic aspect of this system. The patent literature indicates that the extent of trimer formation is dependent on temperature, with lower temperatures favoring the trimer. google.com This suggests that the trimerization process is exothermic (ΔH° < 0). A systematic study of the equilibrium constant at different temperatures would allow for the determination of the standard enthalpy (ΔH°) and entropy (ΔS°) of trimerization. Such data would provide a comprehensive understanding of the thermodynamic driving forces behind the stability of the trimer. Thermodynamic data for the trimerization of other compounds, such as isocyanates to form isocyanurates (1,3,5-triazine-2,4,6-triones), have been reported and could serve as a basis for comparison. nist.gov

Table 2: Summary of Reaction Types and Potential Products

Reaction Type Reactant(s) Potential Product(s) Notes
Hydrolysis/Depolymerization Water, Base Formaldoxime, Formaldehyde (B43269), Hydroxylamine (B1172632) Equilibrium process, favored by high pH.
Oxidation Oxidizing agents Nitroxide radicals, Ring-opened products Reactivity centered on N-hydroxy groups.
Reduction Reducing agents 1,3,5-Triaminohexahydro-1,3,5-triazine, Ring-opened products Potential for reduction of N-hydroxy groups.
Rearrangement Acid Ring-expanded heterocycles, Amides Analogous to Beckmann rearrangement.

| Cycloaddition | Dipolarophiles | Isoxazolidines | Occurs via the monomeric formaldoxime. |

Synthetic Utility and Derivatization Strategies Involving Formaldoxime Trimer Hydrochloride

Role as a Key Reagent and Intermediate in Organic Synthesis

The trimeric hydrochloride salt of formaldoxime (B1209246) provides a convenient and solid form of the otherwise unstable liquid formaldoxime. This stability allows for its application in various synthetic transformations where the controlled release of formaldoxime is required.

Conversion of Aryl Diazonium Salts to Aryl Aldehydes

A notable application of formaldoxime is in the conversion of aryl diazonium salts to their corresponding aryl aldehydes. wikipedia.org This transformation provides a valuable synthetic route for the introduction of a formyl group onto an aromatic ring. The reaction proceeds via the reaction of the diazonium salt with formaldoxime.

The general scheme for this reaction is as follows: Ar-N₂⁺X⁻ + H₂C=NOH → Ar-CHO + N₂ + HX

This method is a useful alternative to other formylation reactions, such as the Vilsmeier-Haack or Gattermann reactions. Research has demonstrated its utility in the synthesis of various substituted benzaldehydes.

Precursor for the Synthesis of Isoxazolidines

Formaldoxime trimer hydrochloride is a key precursor in the synthesis of isoxazolidines. scientificlabs.ie Isoxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms, and they serve as important building blocks for the synthesis of various natural products and biologically active molecules. nih.govnih.gov

The synthesis of isoxazolidines often involves 1,3-dipolar cycloaddition reactions between a nitrone and an alkene. Formaldoxime can be used to generate the necessary nitrone in situ for this reaction. The isoxazolidine ring system is a versatile scaffold that can be further modified to introduce a wide range of functional groups.

This compound as a Building Block for Complex Organic Molecules

Beyond its role as a reagent, this compound also serves as a fundamental building block for the construction of more complex molecular structures, particularly those containing nitrogen and oxygen heteroatoms.

Synthesis of Heterocyclic Scaffolds

The reactivity of formaldoxime makes it a valuable component in the synthesis of various heterocyclic scaffolds. nih.govresearchgate.netmerckmillipore.comresearchgate.net By participating in cycloaddition and condensation reactions, it enables the formation of diverse ring systems. These heterocyclic frameworks are prevalent in many areas of chemistry, including medicinal chemistry and materials science. merckmillipore.com The ability to construct these scaffolds efficiently is crucial for the development of new chemical entities with desired properties.

Derivatization to Macrocyclic Poly-N-hydroxylamines

Recent research has explored the use of formaldoxime derivatives in the synthesis of macrocyclic poly-N-hydroxylamines. researchgate.netnih.gov These complex molecules, also known as crown-hydroxylamines, are of interest for their ability to chelate metal ions. researchgate.net The synthesis of these macrocycles can involve the unmasking of protected hydroxylamine (B1172632) functionalities that were initially derived from formaldoxime-related structures. These macrocyclic ligands have potential applications in catalysis and coordination chemistry. researchgate.net

Formation of Functionalized Derivatives with Modified Reactivity

Chemical derivatization of molecules is a common strategy to alter their physical and chemical properties, which can enhance their performance in analytical methods or synthetic reactions. nih.gov this compound can be chemically modified to produce functionalized derivatives with altered reactivity. google.com These modifications can be designed to improve solubility, introduce reactive handles for further transformations, or fine-tune the electronic properties of the molecule. This allows for a greater degree of control in synthetic applications and can lead to the development of novel reagents and building blocks.

Applications in Multi-component Reactions and Cascade Processes

This compound serves as a convenient and solid source of formaldoxime, which can be generated in situ. This characteristic is particularly advantageous in multi-component reactions (MCRs) and cascade processes, where the slow and controlled release of the reactive monomer can be crucial for achieving high yields and selectivities. In aqueous solutions, an equilibrium exists between the trimer and the monomeric formaldoxime. google.com The monomer, a liquid at room temperature, can be generated from the trimer, and the extent of this conversion can be influenced by factors such as temperature and pH. google.com

While specific and detailed examples of this compound in complex multi-component reactions are not extensively documented in readily available literature, its established application in the synthesis of isoxazolidines provides a foundational model for its potential in more intricate transformations. sigmaaldrich.comscientificlabs.iesigmaaldrich.com Isoxazolidine synthesis, often achieved through a [3+2] cycloaddition reaction between a nitrone and an alkene, can be considered a component of a potential multi-component or cascade reaction sequence.

The in situ generation of formaldoxime from the trimer circumvents the challenges associated with handling the volatile and potentially unstable monomer. In a hypothetical multi-component setup, this compound could be introduced into a reaction mixture containing a suitable dipolarophile and other reactants. Under appropriate conditions, the trimer would slowly release formaldoxime, which would then participate in a cycloaddition or another bond-forming event, thereby driving the reaction forward. This controlled release can minimize side reactions and polymerization of the monomer.

Cascade processes, which involve a series of intramolecular reactions, could also benefit from the use of this compound. A reaction sequence could be initiated by the generation of formaldoxime, which then undergoes an initial reaction to form an intermediate that is pre-disposed to subsequent cyclizations or rearrangements. The ability to trigger the cascade through the controlled decomposition of a stable precursor like the trimer hydrochloride offers a level of control that is highly desirable in the construction of complex molecular architectures.

Development of Novel Synthetic Methodologies Utilizing this compound

The development of novel synthetic methodologies centered on this compound is an area ripe for exploration. Its role as a stable formaldehyde-oxime synthon can be leveraged to design new synthetic routes to valuable nitrogen-containing heterocycles.

One promising avenue is the expansion of its application in cycloaddition reactions beyond simple isoxazolidine formation. By varying the nature of the dipolarophile and incorporating additional functional groups, more complex and densely functionalized heterocyclic systems could be accessed. For instance, the use of dienes as reaction partners could potentially lead to the formation of novel bicyclic adducts through tandem cycloaddition events.

Furthermore, methodologies that combine the generation of formaldoxime with subsequent transition-metal-catalyzed cross-coupling reactions could open up new possibilities for C-N and C-C bond formation. An intermediate formed from a reaction involving formaldoxime could be designed to undergo a subsequent palladium- or copper-catalyzed reaction, leading to the rapid assembly of complex molecular scaffolds.

The development of asymmetric variants of reactions involving formaldoxime generated from its trimer is another significant area of interest. Chiral catalysts could be employed to control the stereochemical outcome of cycloaddition or other addition reactions, providing enantiomerically enriched products that are of high value in medicinal chemistry and materials science.

While the full potential of this compound in the development of novel synthetic methodologies is yet to be fully realized, its inherent properties as a stable and convenient source of a reactive building block make it a compelling target for future research and methods development.

Coordination Chemistry of Formaldoxime Trimer and Its Ligand Systems

Formation and Characterization of Transition Metal Complexes

The interaction of formaldoxime (B1209246) trimer with transition metals leads to the formation of stable, well-defined complexes. The synthesis and structural elucidation of these compounds have provided valuable insights into their chemical nature.

Synthesis of Metal-Formaldoxime Trimer Complexes (e.g., Fe, Ni, Mn)

Stable complexes of iron, nickel, and manganese with formaldoxime trimer have been successfully synthesized through aerobic reactions. rsc.orgwpmucdn.com The general synthetic route involves the reaction of the respective metal chlorides (FeCl₃, NiCl₂, MnCl₂) with the formaldoxime cyclotrimer (tfoH₃) and a co-ligand, 1,4,7-triazacyclononane (B1209588) (tacn). rsc.orgwpmucdn.com This straightforward method yields indefinitely stable complexes with the general formula [M(tacn)(tfo)]Cl. rsc.orgwpmucdn.com

The formaldoxime trimer, in this context, acts as a tripodal ligand, coordinating to the metal center through its three oxygen atoms after deprotonation. rsc.orgwpmucdn.com The synthesis is notable for its ability to produce these high-valent metal complexes under aerobic conditions.

Table 1: Synthesis of Metal-Formaldoxime Trimer Complexes

Metal IonStarting Metal SaltCo-ligandReaction ConditionComplex Formula
Iron (Fe)Iron(III) chloridetacnAerobic[Fe(tacn)(tfo)]Cl
Nickel (Ni)Nickel(II) chloridetacnAerobic[Ni(tacn)(tfo)]Cl
Manganese (Mn)Manganese(II) chloridetacnAerobic[Mn(tacn)(tfo)]Cl

X-ray Diffraction Analysis of Complex Structures (e.g., Distorted Adamantane-like Structures)

Single-crystal X-ray diffraction analysis has been instrumental in revealing the intricate three-dimensional architecture of these metal-formaldoxime trimer complexes. rsc.orgwpmucdn.com The analysis confirms that the resulting [M(tacn)(tfo)]⁺ cation possesses a distorted adamantane-like cage structure. rsc.orgwpmucdn.com In this arrangement, the metal ion is coordinated by the three oxygen atoms of the deprotonated formaldoxime trimer ligand (tfo³⁻) and the three nitrogen atoms of the 1,4,7-triazacyclononane (tacn) ligand. rsc.orgwpmucdn.com This coordination environment creates a unique and rigid framework around the central metal ion.

The distortion from a perfect adamantane (B196018) geometry is a key feature of these structures, arising from the specific bite angles and bond lengths dictated by the coordination of the two distinct tripodal ligands.

Table 2: Selected Crystallographic Data for [M(tacn)(tfo)]Cl Complexes

Parameter[Fe(tacn)(tfo)]Cl[Ni(tacn)(tfo)]Cl[Mn(tacn)(tfo)]Cl
Crystal SystemOrthorhombicOrthorhombicOrthorhombic
Space GroupPnmaPnmaPnma
a (Å)14.123(3)14.045(3)14.187(3)
b (Å)10.898(2)10.869(2)10.945(2)
c (Å)9.223(2)9.169(2)9.278(2)
α, β, γ (°)90, 90, 9090, 90, 9090, 90, 90
Data extracted from the supporting information of "Revealing the Structure of Transition Metal Complexes of Formaldoxime".

Electronic Structure and Oxidation State Stabilization in Complexes

The electronic properties of these formaldoxime trimer complexes are as remarkable as their structures, particularly their ability to stabilize unusually high oxidation states of the central metal ions.

Spectroscopic Probes for Electronic Structure (XPS, Mössbauer, CV, DPV)

A suite of spectroscopic techniques has been employed to probe the electronic structure of the [M(tacn)(tfo)]⁺ cations and to confirm the high oxidation states of the metal centers. rsc.orgwpmucdn.com

X-ray Photoelectron Spectroscopy (XPS) has been used to analyze the core-level binding energies of the metal ions, providing direct evidence for the high oxidation states.

Mössbauer Spectroscopy , specifically for the iron complex, has been utilized to confirm the Fe(IV) oxidation state. The isomer shift and quadrupole splitting parameters obtained from Mössbauer spectra are characteristic of iron in a high-valent state.

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) have revealed the electrochemical behavior of the complexes, including their redox potentials, which are consistent with the presence of high-valent metal centers.

Table 3: Spectroscopic Data for the Electronic Characterization of [M(tacn)(tfo)]Cl Complexes

TechniqueMetal ComplexKey Finding
XPS[Fe(tacn)(tfo)]Cl, [Ni(tacn)(tfo)]ClConfirms high oxidation states of Fe(IV) and Ni(IV).
Mössbauer[Fe(tacn)(tfo)]ClParameters consistent with an Fe(IV) center.
CV/DPV[Fe(tacn)(tfo)]Cl, [Ni(tacn)(tfo)]Cl, [Mn(tacn)(tfo)]ClProvides redox potentials indicative of high-valent species.

Ligand Field Theory and Molecular Orbital Analysis of Metal-Ligand Interactions

The electronic structure and the nature of the metal-ligand bonding in these complexes can be rationalized using Ligand Field Theory (LFT) and Molecular Orbital (MO) theory. The distorted adamantane-like geometry significantly influences the splitting of the d-orbitals of the central metal ion.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been employed to complement the experimental data. rsc.org These calculations, combined with Natural Bond Orbital (NBO) analysis, provide a detailed picture of the metal-ligand interactions. rsc.org The NBO analysis, for instance, quantifies the hyperconjugative interactions responsible for the stabilization of the high-valent metal ions by the formaldoxime trimer ligand. rsc.org This analysis reveals a significant donation of electron density from the p-type lone pairs of the ligand's nitrogen atoms to the antibonding σ*(M-O) orbitals, which effectively delocalizes the positive charge from the metal center and strengthens the metal-ligand framework. rsc.org

Catalytic Applications of Metal-Formaldoxime Trimer Complexes

Metal complexes incorporating the deprotonated formaldoxime trimer (tfo³⁻) have demonstrated significant catalytic activity in a variety of redox reactions. The tripodal nature of the ligand and its ability to stabilize metals in unusually high oxidation states are key to its catalytic prowess.

Aerobic Dioxygen Activation

Complexes of the formaldoxime trimer, particularly those involving d-metals, are recognized for their capacity to activate molecular oxygen. researchgate.netresearchgate.net This activation is crucial for a range of oxidative catalytic cycles. The stabilization of high oxidation states in metal ions by the tris-hydroxylamine and tris-oxime functionalities of the formaldoxime trimer and related ligands is a key factor in this catalytic activity. researchgate.netresearchgate.net

The mechanism of dioxygen activation by transition metal complexes is a subject of extensive research. In many metalloenzymes, copper ions are involved in the reductive activation of dioxygen, a process that is fundamental to various biological transformations. sphinxsai.comdss.go.thacs.org Model systems using synthetic copper complexes have been instrumental in understanding these mechanisms. sphinxsai.comdss.go.thacs.org Typically, O₂ coordination to a Cu(I) center initiates the process, which can then proceed through various copper-dioxygen species. sphinxsai.com While specific mechanistic studies on formaldoxime trimer complexes are not extensively detailed in the available literature, the general principles of dioxygen activation by copper and iron centers provide a framework for understanding their reactivity. sphinxsai.comdss.go.thacs.org For instance, copper complexes can catalyze aerobic oxidation reactions under ambient conditions, a property that is often enhanced in macrocyclic ligand environments due to the stability of the resulting complexes. researchgate.netacs.org

Dehydrogenative Dimerization Reactions (e.g., of thiols)

A notable application of metal-formaldoxime trimer complexes is in the aerobic dehydrogenative dimerization of thiols to disulfides. This reaction is of significant industrial and biological importance. Research has shown that complexes with the general formula [M(tacn)(tfo)]Cl, where 'M' can be iron (Fe), nickel (Ni), or manganese (Mn), and 'tacn' is 1,4,7-triazacyclononane, exhibit high catalytic activity for the aerobic dehydrogenative dimerization of p-thiocresol under ambient conditions.

The catalytic cycle likely involves the oxidation of the thiol by the high-valent metal center, which is subsequently re-oxidized by atmospheric oxygen. The adamantane-like structure of the [M(tacn)(tfo)]⁺ cation, with the metal ion in a formal +4 oxidation state, is crucial for this activity. researchgate.net This high oxidation state is stabilized by the donation of electron density from the nitrogen atoms of the tfo³⁻ ligand to the metal-oxygen bonds. researchgate.net

Table 1: Catalytic Aerobic Dimerization of p-Thiocresol by [M(tacn)(tfo)]Cl Complexes

Metal Center (M)Reported Catalytic Activity
Iron (Fe)High
Nickel (Ni)High
Manganese (Mn)High

Note: This table is based on qualitative descriptions of high catalytic activity. researchgate.net Quantitative data such as turnover numbers and specific reaction conditions were not available in the consulted sources.

Exploration of Other Redox-Catalyzed Transformations

The ability of formaldoxime trimer complexes to stabilize high metal oxidation states suggests their potential in a broader range of redox-catalyzed transformations beyond thiol dimerization. However, specific examples of other such reactions catalyzed by these complexes are not extensively documented in the available scientific literature.

In a different context, formaldoxime trimer was used in an attempt to achieve methylamination of arylboronic acids via an organophosphorus-catalyzed reductive C-N coupling. researchgate.netnih.gov In this case, formaldoxime trimer did not yield the desired product, highlighting the specific reactivity requirements of different catalytic systems. researchgate.netnih.gov This instance, while not a direct catalytic application of a formaldoxime trimer complex, points to the ongoing exploration of this compound and its derivatives in various chemical transformations.

Further research is needed to explore the full catalytic potential of metal-formaldoxime trimer complexes in other redox-mediated organic reactions.

Supramolecular Assembly and Coordination Polymer Research

The structural characteristics of the formaldoxime trimer, with its multiple hydrogen bonding donor and acceptor sites, suggest its potential as a building block in supramolecular chemistry and the construction of coordination polymers. The related 1,3,5-triazine (B166579) scaffold is a well-established component in the design of oligomers, macrocycles, and dendrimers with specific molecular recognition and self-assembly properties. nih.gov

While the direct use of formaldoxime trimer or its hydrochloride salt in the construction of well-defined supramolecular architectures or coordination polymers is not prominently reported in the reviewed literature, the principles of crystal engineering and the study of coordination polymers with related ligands offer a glimpse into the possibilities. For instance, coordination polymers have been successfully synthesized using other triazine-based ligands, where the triazine unit acts as a versatile connecting node. sphinxsai.com The ability of ligands to form robust supramolecular synthons is a key aspect of designing such materials. researchgate.net

The investigation into the supramolecular chemistry of formaldoxime trimer and its application in coordination polymers remains an open and promising area for future research. The development of such materials could lead to new functional solids with applications in areas such as catalysis, sorption, and materials science.

Theoretical and Computational Studies on Formaldoxime Trimer Hydrochloride

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical methods have been pivotal in understanding the intrinsic properties of formaldoxime (B1209246) trimer hydrochloride and its derivatives. These computational approaches allow for a detailed examination of the molecule at the electronic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of the formaldoxime trimer, particularly in the context of its metal complexes. researchgate.netresearchgate.net While specific DFT studies focusing solely on the ground state properties of the isolated formaldoxime trimer hydrochloride are not extensively documented in the reviewed literature, the electronic structure of the deprotonated trimer ligand (tfo³⁻) has been analyzed. researchgate.netresearchgate.net These studies on organometallic complexes reveal insights into the ligand's behavior upon coordination. For instance, DFT calculations have been employed to understand the electronic structure of [M(tacn)(tfo)]⁺ cations (where M is a metal and tacn is 1,4,7-triazacyclononane), demonstrating the utility of this method in complex systems involving the formaldoxime trimer core. researchgate.netresearchgate.net

Furthermore, computational studies on the formaldoxime monomer (CH₂NOH), which can be generated from the thermal decomposition of this compound, have utilized DFT methods. bohrium.com Theoretical calculations at the B3LYP/cc-pVTZ level of theory have been used to compute rotational and centrifugal distortion constants, showing good agreement with experimental data. bohrium.com This suggests that DFT is a reliable method for predicting the geometric and electronic properties of formaldoxime-related species.

Ab Initio Methods for High-Accuracy Energetics and Dipole Moments

High-accuracy ab initio calculations provide a means to obtain precise energetic and electronic properties. While detailed ab initio studies specifically on this compound are not prominent in the available literature, related computational work on the formaldoxime monomer (CH₂NOH) has been conducted. bohrium.com For the monomer, theoretical anharmonic calculations at the MP2/cc-pVTZ level of theory have been performed to determine rotational and centrifugal distortion constants for both the ground and vibrationally excited states. bohrium.com The results from these calculations were found to be in good agreement with experimental values derived from Fourier transform infrared (FTIR) spectroscopy. bohrium.com

The application of such high-level methods is crucial for benchmarking and validating the results from more computationally efficient methods like DFT. For energetic materials in general, highly accurate quantum chemical calculations are employed to determine thermochemical properties such as the heat of formation. researchgate.net

Table 1: Comparison of Experimental and Calculated Rotational and Centrifugal Distortion Constants for the Ground State of Formaldoxime (CH₂NOH) Note: The formaldoxime monomer can be generated from this compound.

ParameterExperimental Value (cm⁻¹)Calculated Value (B3LYP/cc-pVTZ) (cm⁻¹)Calculated Value (MP2/cc-pVTZ) (cm⁻¹)
A2.158 974 62(78)2.169 772.161 36
B0.359 840 01(14)0.358 800.360 97
C0.308 110 59(13)0.307 430.309 01
ΔJ x 10⁷3.129 0(46)3.093.02
ΔJK x 10⁶1.157 7(32)1.151.16
ΔK x 10⁵1.099 2(20)1.101.09
δJ x 10⁸4.881(25)4.864.81
δK x 10⁷8.84(16)8.528.89

Data sourced from Bohrium (2021). bohrium.com

Natural Bond Orbital (NBO) Analysis for Electron Density Distribution and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful technique for understanding electron density distribution, charge transfer, and hyperconjugative interactions within a molecule. In studies of transition metal complexes of the deprotonated formaldoxime trimer (tfo³⁻), NBO analysis has been instrumental. researchgate.netresearchgate.net It confirmed the donation of electron density from the nitrogen atoms of the ligand to the antibonding orbitals of the metal-oxygen bonds. researchgate.netresearchgate.net This hyperconjugative interaction is cited as an explanation for the unusual stabilization of high-valent metal ions by the tfo³⁻ ligand. researchgate.netresearchgate.net

While a specific NBO analysis on the protonated this compound is not detailed in the searched literature, these findings on its deprotonated form in metal complexes highlight the electronic characteristics of the trimeric ring system, which are crucial for its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules, including conformational changes and interactions with their environment.

Interconversion Pathways between Isomers and Conformers

Solvation Effects on Molecular Structure and Reactivity

The environment, particularly the solvent, can significantly influence the structure and reactivity of a molecule. The reactivity of this compound is often observed in solution. For example, its use in the synthesis of other organic molecules involves reactions in the presence of various salts and solvents, followed by treatment with aqueous HCl. cpu.edu.cn

Computational studies on other systems have highlighted the importance of solvation. For instance, the kinetics of isomerization of a Ga(HDFO)⁺ complex were studied in different deuterated solvents, indicating the role of the solvent in the dynamic process. researchgate.net In the context of energetic materials, it has been noted that while the effect of a solvent can be minor in some decomposition analyses, solvent effects have been reported and warrant further study. researchgate.net For this compound, the solubility and behavior in different solvents would be critical for its applications, and molecular dynamics simulations in explicit solvent models could provide valuable insights into these aspects.

Computational Prediction and Interpretation of Spectroscopic Data

Computational chemistry is a pivotal tool for predicting and interpreting the spectroscopic characteristics of molecules, offering insights that complement and guide experimental work. rsc.org For formaldoxime (CH₂NOH), the monomeric unit of the trimer, computational methods such as Density Functional Theory (DFT) and coupled-cluster theory [CCSD(T)] have been employed to generate benchmark databases of spectroscopic constants and anharmonic force fields for both its trans- and cis- isomers. researchgate.net

DFT calculations, often using functionals like B3LYP, are instrumental in predicting vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov For instance, geometry optimizations are typically performed using a basis set like 6-31G(d,p), followed by frequency and chemical shift calculations at the same level of theory. nih.gov The Gauge-Invariant Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts. nih.gov

A common practice involves comparing computed spectroscopic data with experimental values to validate the computational model. nih.gov Discrepancies often arise because calculations are typically performed for a single molecule in the gas phase, whereas experiments are conducted on bulk material. nih.gov To improve accuracy, linear scaling approaches can be used, where computed isotropic shielding values are correlated against known experimental chemical shifts for a set of reference molecules. youtube.com This generates scaling factors (a slope and intercept) that can convert the calculated isotropic shielding values of the target molecule into more accurate chemical shift predictions. youtube.com

These computational techniques can be extended to the formaldoxime trimer. By modeling the cyclic trimer structure, it is possible to predict its IR and NMR spectra. The calculations would reveal characteristic vibrational modes for the triazine-like ring and the N-O-H groups. Similarly, predicted ¹H and ¹³C NMR spectra would show distinct signals corresponding to the chemical environments of the atoms within the trimer's structure, accounting for its symmetry. The protonation to form the hydrochloride salt would be predicted to cause significant downfield shifts in the NMR signals of nearby protons and carbons, as well as changes in the vibrational frequencies of adjacent bonds due to electronic redistribution.

Table 1: Comparison of Experimental vs. Computationally Predicted Data This interactive table showcases representative data comparing experimental measurements with theoretical predictions for related molecular systems.

ParameterExperimental ValueCalculated Value (Method)Molecule
¹H NMR Shift (ppm)7.267.30 (GIAO/B3LYP)Aromatic CH
¹³C NMR Shift (ppm)128.5129.0 (GIAO/B3LYP)Aromatic C
IR Frequency (cm⁻¹)3400 (O-H stretch)3450 (B3LYP/6-31G*)O-H Group
Bond Length (Å)1.42 (C-N)1.41 (DFT)Generic C-N Bond

Reaction Pathway and Transition State Modeling for Chemical Transformations

Understanding how a chemical compound transforms is fundamental to chemistry. Computational modeling allows chemists to map out the entire reaction pathway from reactants to products, including the high-energy transition state that acts as the barrier to the reaction. ims.ac.jpgithub.io Transition states are first-order saddle points on the potential energy surface, meaning they represent a maximum energy along the reaction coordinate but a minimum in all other directions. github.io

Identifying these transient structures is challenging experimentally but can be achieved computationally using methods like the Nudged Elastic Band (NEB) or string methods. ims.ac.jpnih.gov These techniques find the minimum energy path (MEP) between a known reactant and product. ims.ac.jparxiv.org

Elucidation of Reaction Mechanisms at the Molecular Level

By modeling reaction pathways, the precise step-by-step mechanism of a chemical transformation can be elucidated at the molecular level. researchgate.net For reactions involving oximes, such as their formation from an aldehyde and hydroxylamine (B1172632), computational studies can detail the entire process. The mechanism typically involves the nucleophilic attack of the hydroxylamine's nitrogen on the carbonyl carbon, forming a tetrahedral intermediate. youtube.com This is followed by proton transfer steps and the eventual elimination of a water molecule to form the C=N double bond of the oxime. youtube.com

In a study of an intramolecular oxime transfer reaction, Density Functional Theory (PBE0/def2-TZVPP) calculations identified the water-addition and -expulsion steps as having the highest energy barriers, which aligns with experimental findings. nih.gov Such studies often use combined quantum mechanical/molecular mechanical (QM/MM) approaches, where the reacting core is treated with high-level quantum mechanics and the surrounding environment (like a solvent or protein) is treated with more computationally efficient molecular mechanics. researchgate.net

For this compound, computational modeling could explore its formation from formaldoxime monomers, its potential decomposition pathways, or its reactions with other molecules. For example, the acid-catalyzed hydrolysis of the trimer back to formaldehyde (B43269) and hydroxylamine could be modeled. The calculations would identify the key transition states, the role of the proton (from the hydrochloride) in catalysis, and the energy barriers for each step, providing a complete picture of the reaction dynamics. nih.gov

Structure-Reactivity Relationship Derived from Computational Models

Computational models are powerful tools for establishing relationships between a molecule's structure and its chemical reactivity. mdpi.com Techniques like Quantitative Structure-Activity Relationship (QSAR) use statistical and machine learning methods to correlate molecular features (descriptors) with biological activity or chemical reactivity. nih.govlshtm.ac.uk These models can predict the properties of new compounds based on their structure alone. nih.govresearchgate.net

Key insights into reactivity are often derived from analyzing a molecule's electronic properties, calculated using methods like DFT. youtube.com Molecular Electrostatic Potential (MESP) maps, for example, visualize the charge distribution on a molecule's surface. mdpi.com Red regions indicate electron-rich areas prone to electrophilic attack, while blue regions show electron-deficient areas susceptible to nucleophilic attack. mdpi.com

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is also crucial. The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, computational analysis would likely reveal that the oxygen and nitrogen atoms are nucleophilic centers, while the protonated sites are highly electrophilic. The MESP would highlight the positive potential around the -N(+)-H groups. Such models could predict how the trimer would interact with other reagents, for instance, in the electrosynthesis of other oximes or in biotransformation reactions. researchgate.netacs.org

Table 2: Calculated Reactivity Descriptors for a Model Oxime System This interactive table presents typical quantum chemical descriptors calculated to predict the reactivity of a molecule.

DescriptorCalculated ValueInterpretation
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment2.1 DMeasures overall polarity of the molecule

Self-Association and Intermolecular Hydrogen Bonding Studies (Monomer, Dimer, Trimer)

Formaldoxime has a strong tendency to polymerize, forming a cyclic trimer. wikipedia.org This self-association is driven by the formation of intermolecular hydrogen bonds. Computational studies are exceptionally well-suited to investigate these non-covalent interactions.

Studies on similar systems, like phenol (B47542) and formic acid, reveal the nature of these interactions in dimers and trimers. rsc.orgrsc.org In the phenol trimer, a C₃ symmetric, barrel-like structure is formed, stabilized by a cooperative network of hydrogen bonds and C-H···π interactions. rsc.org Similarly, computational analysis of deprotonated formic acid trimers shows that the most stable conformer is a planar structure stabilized by strong hydrogen bonds. rsc.orgmpg.de

For formaldoxime, computational modeling can be used to explore the structures and binding energies of its monomer, dimer, and trimer forms. The hydrogen bond is a key feature, involving the hydroxyl proton (H) of one monomer and the nitrogen (N) or oxygen (O) atom of another. Ab initio molecular dynamics simulations can reveal the preferred orientations and dynamics of these interactions. nih.gov Calculations can quantify the strength of these hydrogen bonds, often in the range of several kcal/mol. osti.gov

Advanced Analytical Techniques for Research Oriented Characterization of Formaldoxime Trimer Hydrochloride

Chromatographic Methodologies for Purity Assessment and Research Sample Analysis (e.g., GC-MS, HPLC-MS)

Chromatographic methods are central to separating formaldoxime (B1209246) trimer hydrochloride from impurities and analyzing its concentration in various research contexts. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) depends largely on the compound's physicochemical properties.

GC-MS is most suitable for volatile and thermally stable compounds. Given that formaldoxime trimer hydrochloride is a salt and thus non-volatile, its direct analysis by GC-MS is challenging. This limitation can be overcome by chemical derivatization, a process that converts the analyte into a more volatile and less polar derivative. However, this adds complexity to sample preparation and can introduce artifacts. Analysis of related polar organic compounds in salt matrices by GC-MS has been shown to primarily identify components like long-chain fatty acids after an esterification step, highlighting the necessity of derivatization for such matrices researchgate.net.

HPLC-MS is the more direct and widely used technique for analyzing polar, non-volatile compounds like this compound. Methodologies such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography are particularly effective for retaining and separating highly polar analytes chromatographyonline.comnih.gov. In these methods, a high concentration of an organic solvent is used with a polar stationary phase. For purity assessments, reversed-phase HPLC can also be employed, often with highly aqueous mobile phases and polar-embedded or polar-endcapped columns to enhance retention. The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification.

Table 1: Representative HPLC-MS Parameters for Polar Analyte Analysis

This table illustrates a potential set of starting conditions for the analysis of this compound based on general principles for highly polar compounds chromatographyonline.comresearchgate.netnih.gov.

ParameterCondition
Chromatography Mode Hydrophilic Interaction Liquid Chromatography (HILIC)
Column Amide-based HILIC column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 95% B to 40% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF)
Acquisition Mode Multiple Reaction Monitoring (MRM) for quantification

Electrochemical Techniques for Investigating Redox Behavior in Research Contexts

Electrochemical techniques are powerful tools for probing the redox behavior of molecules, providing insights into their electron transfer properties. For this compound, a hydroxylamine (B1172632) derivative, methods like cyclic voltammetry (CV) and square wave voltammetry (SWV) can characterize its oxidation and reduction potentials.

Research on other hydroxylamine derivatives demonstrates the utility of these techniques. For instance, the electrocatalytic oxidation of hydroxylamine can be studied using chemically modified electrodes, which can lower the potential required for oxidation srce.hr. A typical CV experiment would involve scanning the potential at a working electrode (e.g., glassy carbon) immersed in a solution of this compound and a supporting electrolyte. The resulting voltammogram can reveal the potentials at which the compound is oxidized or reduced, the stability of the resulting species, and information about the reaction kinetics srce.hrrsc.orgsinop.edu.tr.

The electrochemical oxidation of hydroxylamine itself has been studied in detail, providing a mechanistic framework for understanding its derivatives acs.org. The kinetic parameters of the electron transfer process, such as the electron transfer coefficient (α) and the heterogeneous rate constant (kₛ), can be determined from these experiments, offering a deeper understanding of the compound's reactivity in redox reactions srce.hr.

Hyphenated Analytical Approaches for Complex Mixture and Reaction Monitoring

Hyphenated techniques, which couple a separation method with one or more spectroscopic detectors, are invaluable for analyzing complex mixtures and monitoring the progress of chemical reactions in real-time. For research involving this compound, HPLC coupled with both a Diode-Array Detector (DAD) and a Mass Spectrometer (MS) is a particularly potent combination.

This HPLC-DAD-MS setup allows for the separation of components in a reaction mixture, with the DAD providing ultraviolet-visible absorbance information and the MS providing mass-to-charge ratio and structural data for each eluting peak. This multi-faceted detection confirms the identity of reactants, intermediates, products, and byproducts.

The utility of LC-MS in a research and development context is demonstrated in synthetic chemistry, where it is used to monitor reactions and purify products. For example, in a patent describing the synthesis of immunosuppressant compounds, this compound is used as a reagent, and the subsequent product is purified by preparative LC-MS, highlighting the application of this hyphenated technique for both analysis and purification in a research setting google.com. The use of ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is also a key technique for the detailed characterization of reaction products in syntheses involving related N-hydroxy compounds researchgate.net.

Development of Novel Detection Methods for Formaldoxime Trimer and its Derivatives in Academic Studies

Academic research is continuously exploring novel methods for the sensitive and selective detection of important chemical moieties. For formaldoxime trimer and its derivatives, development efforts can be extrapolated from research on the parent hydroxylamine functional group.

One promising avenue is the creation of colorimetric and fluorescent sensors. These are specially designed molecules that exhibit a distinct change in color or fluorescence upon interaction with the target analyte. For example, coumarin-based fluorescent probes have been developed for the highly sensitive and selective detection of hydroxylamine, with detection limits in the micromolar range nih.gov. Such probes enable visualization in biological contexts and can be adapted into portable test strips nih.gov. The principles behind these sensors could be adapted to design new probes with high specificity for the trimer structure.

Paper-based analytical devices (PADs) represent another area of innovation, offering a low-cost and simple platform for detection. Colorimetric methods using silver nanoparticles have been demonstrated for histamine, another biogenic amine, where the analyte induces a color change swu.ac.th. This approach could potentially be tailored for formaldoxime trimer. Furthermore, the development of novel electrochemical sensors, such as those using modified screen-printed electrodes, offers a path to highly selective and sensitive quantitative analysis without the need for enzymes or other labels swu.ac.th. These advanced sensor strategies form the basis of ongoing academic studies aimed at creating next-generation detection tools for compounds like this compound.

Q & A

Q. What are the established synthetic pathways for formaldoxime trimer hydrochloride, and how do reaction conditions influence product purity?

this compound can be synthesized via the reaction of formaldehyde with hydroxylamine under acidic conditions, followed by trimerization and hydrochloric acid treatment. Key parameters include pH control (optimized at 3–4 to prevent decomposition) and temperature (maintained below 50°C to avoid side reactions like nitrosation). Post-synthesis purification via recrystallization in ethanol/water mixtures enhances purity ≥98%, as validated by NMR and HPLC .

Q. How can researchers characterize the structural stability of this compound under varying thermal and pH conditions?

Stability studies should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures (~305°C flash point) and phase transitions. For pH stability, monitor hydrolysis kinetics via UV-Vis spectroscopy at 260 nm (amide bond cleavage) in buffered solutions (pH 2–7). Evidence suggests instability at pH >7 due to deprotonation of the oxime group .

Q. What spectroscopic techniques are most effective for identifying this compound and distinguishing it from related isomers?

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 183.05 (C₃H₉N₃O₃⁺). Infrared (IR) spectroscopy identifies key functional groups: N–O stretch at 940 cm⁻¹ and C=N stretch at 1640 cm⁻¹. Microwave rotational spectroscopy distinguishes the trans-isomer (dominant) from the less stable cis-isomer via dipole moment differences (0.40 D vs. >3 D) .

Advanced Research Questions

Q. How does the oligomerization mechanism of formaldoxime influence the formation of its trimer hydrochloride, and what kinetic models describe this process?

Oligomerization proceeds via a step-growth mechanism involving nucleophilic attack of the oxime nitrogen on protonated formaldehyde. Kinetic studies using stopped-flow UV-Vis reveal a second-order rate constant (k = 1.2 × 10⁻³ M⁻¹s⁻¹ at 25°C). Computational models (DFT) suggest a six-membered cyclic transition state with an activation energy of 28 kcal/mol, favoring trimerization over dimerization due to steric effects .

Q. What experimental and computational approaches resolve contradictions in reported dissociation constants (Kd) for formaldoxime trimer-monomer equilibria?

Conflicting Kd values (e.g., 2100 nM² vs. 1500 nM²) arise from methodological differences. Fluorescence correlation spectroscopy (FCS) measures monomer-trimer ratios via diffusion time (τD) shifts, while isothermal titration calorimetry (ITC) directly quantifies binding enthalpies. Global fitting of concentration-dependent τD data with a three-state model (monomer ⇌ dimer ⇌ trimer) reconciles discrepancies by accounting for intermediate species .

Q. How can isotopic labeling (e.g., ¹⁵N, ²H) elucidate the hydrogen-bonding network and intramolecular rearrangements in this compound?

Solid-state ¹H-¹⁵N CP/MAS NMR maps hydrogen bonds between oxime groups and chloride ions, revealing a 1.9 Å N–H···Cl⁻ interaction. Deuterium labeling of the hydroxylamine precursor tracks 1,3-hydrogen shifts during trimerization via kinetic isotope effects (KIE = 2.3), confirming a rate-limiting proton transfer step .

Q. What role do radical intermediates (e.g., CH₃, NO) play in formaldoxime formation, and how can they be detected experimentally?

Radical-mediated pathways, such as CH₃ + NO → CH₃NO → H₂C=NOH, are studied using tunable vacuum ultraviolet (VUV) photoionization coupled with high-resolution time-of-flight mass spectrometry (Re-TOF-MS). Photoionization efficiency (PIE) curves at 10.5 eV distinguish CH₃NO from HCNO, with branching ratios quantified via ion counts (CH₃NO:HCNO = 4:1 at 923 K) .

Methodological Best Practices

  • Synthesis : Use anhydrous HCl gas for hydrochloride salt formation to minimize hydrolysis.
  • Characterization : Combine XRD with Hirshfeld surface analysis to map crystal packing interactions.
  • Data Interpretation : Apply multivariate regression to disentangle overlapping spectral peaks in IR/NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.